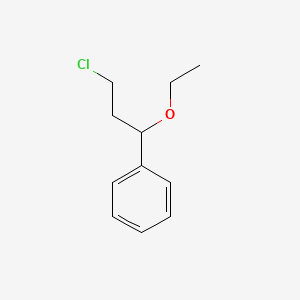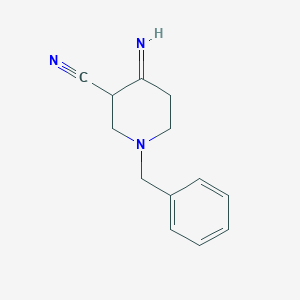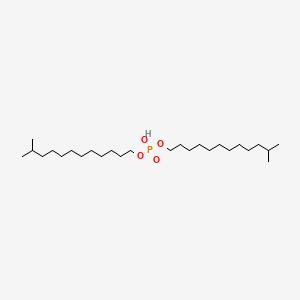
(3-Chloro-1-ethoxypropyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chloro-1-ethoxypropyl)benzene is an organic compound with the molecular formula C11H15ClO. It is a derivative of benzene, where the benzene ring is substituted with a 3-chloro-1-ethoxypropyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-1-ethoxypropyl)benzene typically involves the alkylation of benzene with 3-chloro-1-ethoxypropane. This reaction can be carried out using a Friedel-Crafts alkylation process, where benzene reacts with 3-chloro-1-ethoxypropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Chloro-1-ethoxypropyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the chlorine atom or to convert the ethoxy group to an alcohol.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of (3-hydroxy-1-ethoxypropyl)benzene.
Oxidation: Formation of (3-chloro-1-ethoxypropyl)benzaldehyde or (3-chloro-1-ethoxypropyl)benzoic acid.
Reduction: Formation of (3-ethoxypropyl)benzene or (3-chloro-1-propyl)benzene.
Applications De Recherche Scientifique
(3-Chloro-1-ethoxypropyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-Chloro-1-ethoxypropyl)benzene involves its interaction with various molecular targets. The chlorine atom and the ethoxy group can participate in nucleophilic and electrophilic reactions, respectively. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. Additionally, the benzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Chloro-1-propyl)benzene: Similar structure but lacks the ethoxy group.
(3-Ethoxypropyl)benzene: Similar structure but lacks the chlorine atom.
(3-Chloro-1-methoxypropyl)benzene: Similar structure but has a methoxy group instead of an ethoxy group.
Uniqueness
(3-Chloro-1-ethoxypropyl)benzene is unique due to the presence of both a chlorine atom and an ethoxy group on the propyl chain. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
83732-49-4 |
|---|---|
Formule moléculaire |
C11H15ClO |
Poids moléculaire |
198.69 g/mol |
Nom IUPAC |
(3-chloro-1-ethoxypropyl)benzene |
InChI |
InChI=1S/C11H15ClO/c1-2-13-11(8-9-12)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 |
Clé InChI |
DTXVPDFYMAYILK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CCCl)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1,3,6-Naphthalenetrisulfonic acid, 7,7'-[(2-hydroxy-1,3-propanediyl)bis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt](/img/structure/B13790062.png)



![Bis(2,2,3,3,3-pentafluoropropanoic acid)4-[1-(2,2,3,3,3-pentafluoro-1-oxopropoxy)-2-[(2,2,3,3,3-pentafluoro-1-oxopropyl)amino]propyl]-1,2-phenylene ester](/img/structure/B13790079.png)
